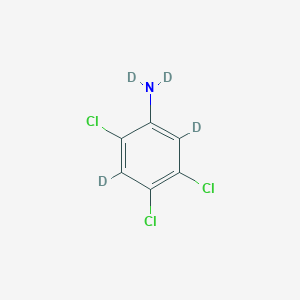

2,4,5-Trichloroaniline-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

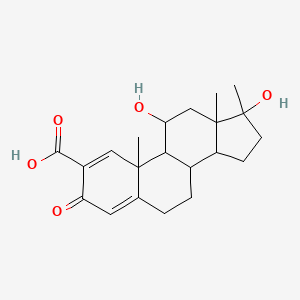

2,4,5-Trichloroaniline-d4 is a deuterated form of 2,4,5-Trichloroaniline, an organic compound with the chemical formula C6H2D4Cl3N. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. It is a pale yellow crystalline powder that is slightly soluble in petroleum ether and soluble in ethanol, ether, carbon disulfide, and acetic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichloroaniline-d4 typically involves the chlorination of aniline in the presence of deuterium. The process begins with the nitration of 1,2,4-trichlorobenzene to form 2,4,5-trichloronitrobenzene. This intermediate is then reduced using iron powder and hydrochloric acid to yield 2,4,5-Trichloroaniline .

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of large reaction kettles where chlorobenzene and aniline are reacted in the presence of hydrogen chloride gas and chlorine gas. The reaction mixture is then filtered, and the solid product is dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichloroaniline-d4 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often use reagents like iron powder and hydrochloric acid.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Iron powder and hydrochloric acid at elevated temperatures.

Substitution: Chlorine gas in the presence of anhydrous solvents.

Major Products Formed

Oxidation: Chlorinated quinones.

Reduction: 2,4,5-Trichloroaniline.

Substitution: Various chlorinated and nitrated derivatives.

Scientific Research Applications

2,4,5-Trichloroaniline-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

Biology: Employed in studies involving enzyme inhibition and protein binding.

Medicine: Investigated for its potential use in developing new pharmaceuticals.

Industry: Utilized in the production of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2,4,5-Trichloroaniline-d4 involves its interaction with various molecular targets. It acts as an inhibitor of certain enzymes, disrupting normal biochemical pathways. The compound’s chlorinated structure allows it to bind effectively to proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Trichloroaniline: Another chlorinated aniline with similar properties but different substitution patterns.

2,3,4-Trichloroaniline: Differing in the position of chlorine atoms on the benzene ring.

2,5-Dichloroaniline: Contains fewer chlorine atoms, resulting in different chemical behavior.

Uniqueness

2,4,5-Trichloroaniline-d4 is unique due to its deuterated form, which provides distinct advantages in research applications, such as improved stability and reduced reactivity compared to its non-deuterated counterparts .

Properties

Molecular Formula |

C6H4Cl3N |

|---|---|

Molecular Weight |

200.5 g/mol |

IUPAC Name |

2,4,5-trichloro-N,N,3,6-tetradeuterioaniline |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2/i1D,2D/hD2 |

InChI Key |

GUMCAKKKNKYFEB-OPTZXGQFSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1Cl)Cl)[2H])Cl)N([2H])[2H] |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![copper;4-[(1Z,5Z,9Z,14Z)-10,15,20-tris(4-carboxylatophenyl)-2,3,4,11,12,13-hexahydroporphyrin-21,22,23,24-tetraid-5-yl]benzoate](/img/structure/B12296580.png)

![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-amino-3-methylbutanoate](/img/structure/B12296583.png)

iridium](/img/structure/B12296605.png)

![Ethyl 4-[[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]amino]benzoate](/img/structure/B12296614.png)

![Actinomycin D,7-[(hydroxyacetyl)amino]-, ester with L-valine (9CI)](/img/structure/B12296618.png)

![1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12296619.png)

![2-[[23-(4-aminobutyl)-12-(2-aminopropanoylamino)-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28lambda4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid](/img/structure/B12296623.png)

![[3,4,5-Triacetyloxy-6-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]oxan-2-yl]methyl acetate](/img/structure/B12296631.png)